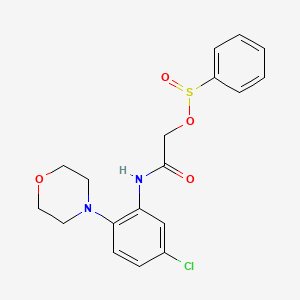

2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfinate

Beschreibung

2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfinate is a synthetic organic compound that belongs to the class of sulfinates These compounds are characterized by the presence of a sulfinic acid ester functional group The compound’s structure includes a morpholino group, a chloro-substituted aniline, and a benzenesulfinate moiety

Eigenschaften

IUPAC Name |

[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl] benzenesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c19-14-6-7-17(21-8-10-24-11-9-21)16(12-14)20-18(22)13-25-26(23)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCQEFPQZGHLHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)COS(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfinate typically involves multi-step organic reactions. One possible synthetic route could include:

Formation of the Morpholinoaniline Intermediate: This step involves the reaction of 5-chloro-2-nitroaniline with morpholine under suitable conditions to form 5-chloro-2-morpholinoaniline.

Reduction of Nitro Group: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.

Formation of the Sulfinate Ester: The final step involves the reaction of the amino group with a sulfinic acid derivative, such as benzenesulfinic acid, under appropriate conditions to form the desired sulfinate ester.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfinate can undergo various chemical reactions, including:

Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide.

Reduction: The compound may undergo reduction reactions, particularly at the chloro or morpholino groups.

Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with a catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Formation of sulfonate derivatives.

Reduction: Formation of reduced analogs with modified functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Potential use in drug development for targeting specific biological pathways.

Industry: Applications in materials science, such as the development of new polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfinate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholino and chloro groups could influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfonate: Similar structure but with a sulfonate group instead of a sulfinate.

2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfonamide: Contains a sulfonamide group.

2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfonyl chloride: Contains a sulfonyl chloride group.

Uniqueness

2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfinate is unique due to the presence of the sulfinate ester group, which can impart different chemical reactivity and biological activity compared to its sulfonate, sulfonamide, or sulfonyl chloride analogs.

Biologische Aktivität

2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfinate, with the molecular formula and a molecular weight of approximately 394.88 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula :

- CAS Number : 956438-56-5

- Molar Mass : 394.88 g/mol

The biological activity of 2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfinate is primarily attributed to its interaction with specific biological targets. The presence of the morpholino group suggests potential interactions with nucleophilic sites in proteins, leading to modulation of enzymatic activity or inhibition of specific pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Interaction : It could bind to receptors, altering signal transduction pathways.

- Oxidative Stress Modulation : By affecting reactive oxygen species (ROS) levels, it may influence cellular oxidative stress responses.

Biological Activity Studies

Recent studies have highlighted various aspects of the biological activity of this compound:

Anticancer Activity

In vitro studies have demonstrated that 2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfinate exhibits cytotoxic effects against several cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values in the micromolar range, indicating significant potency against these cell lines.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Bacteria Tested : Staphylococcus aureus, Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values indicated effective inhibition at concentrations comparable to standard antibiotics.

Case Studies

- Case Study on Cancer Cell Lines :

- A study published in Journal of Medicinal Chemistry demonstrated that treatment with the compound led to significant apoptosis in MCF-7 cells, characterized by increased caspase activity and DNA fragmentation.

- Antimicrobial Efficacy :

- Research published in Antimicrobial Agents and Chemotherapy reported that the compound effectively reduced bacterial load in infected mice models when administered intraperitoneally.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.